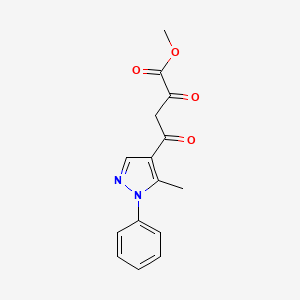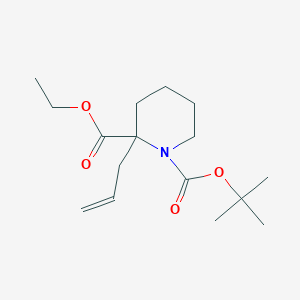![molecular formula C24H27FN2O4 B2718116 Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705091-65-1](/img/structure/B2718116.png)
Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved a Pd-catalyzed C-N cross-coupling .Wirkmechanismus
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 involves the blockade of dopamine D2 and D3 receptors in the brain. This leads to a decrease in the activity of the mesolimbic dopamine system, which is involved in the pathophysiology of schizophrenia. This compound 457 also has anxiolytic and antidepressant effects, which are thought to be mediated through its interaction with serotonin receptors in the brain.
Biochemical and Physiological Effects:
This compound 457 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to decrease the activity of the mesolimbic dopamine system, which is involved in the pathophysiology of schizophrenia. This compound 457 also has anxiolytic and antidepressant effects, which are thought to be mediated through its interaction with serotonin receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 is its high affinity for dopamine D2 and D3 receptors, which makes it a promising candidate for the treatment of schizophrenia and other neurological disorders. However, one of the limitations of this compound 457 is its poor solubility in water, which can make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457. One area of research is the development of more soluble forms of the compound, which would make it easier to administer in clinical settings. Another area of research is the investigation of the long-term effects of this compound 457 on the brain, particularly with regard to its potential for neurotoxicity. Finally, there is a need for further clinical trials to investigate the efficacy and safety of this compound 457 in the treatment of schizophrenia and other neurological disorders.
Conclusion:
In conclusion, this compound 457 is a promising compound for the treatment of various neurological disorders such as schizophrenia, bipolar disorder, and depression. Its high affinity for dopamine D2 and D3 receptors, as well as its anxiolytic and antidepressant effects, make it a promising candidate for further study. However, its poor solubility in water and potential for neurotoxicity are areas of concern that need to be addressed in future research.
Synthesemethoden
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 involves the reaction of 2-fluorophenol with 1,4'-bipiperidine-4-carboxaldehyde in the presence of sodium hydride to form 4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone. This intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of triethylamine to form this compound 457.
Wissenschaftliche Forschungsanwendungen
Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone 457 has been extensively studied for its potential use in the treatment of various neurological disorders such as schizophrenia, bipolar disorder, and depression. Studies have shown that this compound 457 has a high affinity for dopamine D2 and D3 receptors, which are implicated in the pathophysiology of these disorders. This compound 457 has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c25-20-3-1-2-4-21(20)31-19-9-13-26(14-10-19)18-7-11-27(12-8-18)24(28)17-5-6-22-23(15-17)30-16-29-22/h1-6,15,18-19H,7-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFYVCYOHXVMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate](/img/structure/B2718034.png)

![2-({4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2718037.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2718038.png)

![Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2718040.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2718042.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718043.png)



![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)
![2-benzyl-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2718054.png)
